molecular formula C11H6F3NO3 B2412470 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 1008773-84-9

2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2412470
CAS No.: 1008773-84-9
M. Wt: 257.168
InChI Key: DWHJIOFPKZJCGU-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-(trifluoromethyl)benzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with modified functional groups, while substitution can introduce new substituents on the phenyl ring .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzoic acid

Comparison: Compared to these similar compounds, 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts additional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and specific interactions with biological targets .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHJIOFPKZJCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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